molecular formula C12H20N2O2 B14357219 N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide CAS No. 90279-85-9

N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide

Cat. No.: B14357219
CAS No.: 90279-85-9
M. Wt: 224.30 g/mol
InChI Key: NRDRKCKRWGXKDG-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes butan-2-yl, butoxy, and cyanoprop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide typically involves multiple steps. One common method involves the reaction of butan-2-ylamine with 3-butoxy-2-cyanoprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and distillation to purify the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butoxy or cyanoprop-2-enamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-2-(propan-2-yl)aniline
  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

90279-85-9

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-butan-2-yl-3-butoxy-2-cyanoprop-2-enamide

InChI

InChI=1S/C12H20N2O2/c1-4-6-7-16-9-11(8-13)12(15)14-10(3)5-2/h9-10H,4-7H2,1-3H3,(H,14,15)

InChI Key

NRDRKCKRWGXKDG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=C(C#N)C(=O)NC(C)CC

Origin of Product

United States

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